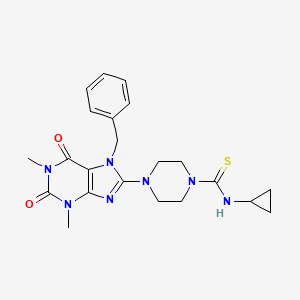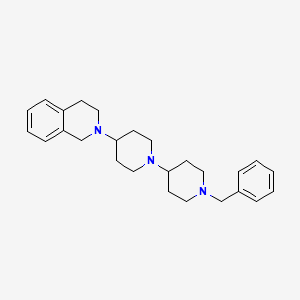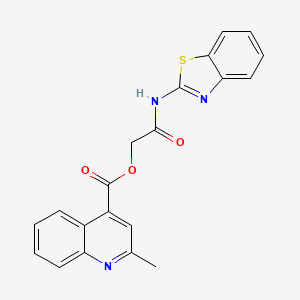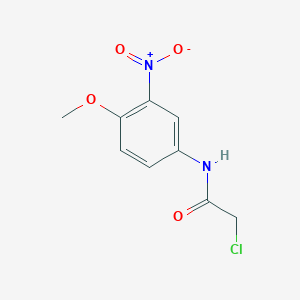![molecular formula C21H25N3O2S B10882140 5-(4-Methoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B10882140.png)
5-(4-Methoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-METHOXYPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[221]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring, a methoxyphenyl group, and a bicycloheptane moiety
準備方法
The synthesis of 5-[(4-METHOXYPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE typically involves multiple steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with a thiazolone derivative, followed by the introduction of the bicycloheptane moiety through a hydrazone formation reaction. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.
科学的研究の応用
5-[(4-METHOXYPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-[(4-METHOXYPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.
類似化合物との比較
Similar compounds include:
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: This compound shares the thiazolidinedione core and methoxyphenyl group but lacks the bicycloheptane moiety.
3-[(4-methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one: This compound has a similar bicycloheptane structure but differs in the functional groups attached.
The uniqueness of 5-[(4-METHOXYPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE lies in its combination of the thiazolone ring, methoxyphenyl group, and bicycloheptane moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C21H25N3O2S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
(2E,5E)-5-[(4-methoxyphenyl)methylidene]-2-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H25N3O2S/c1-20(2)14-9-10-21(20,3)17(12-14)23-24-19-22-18(25)16(27-19)11-13-5-7-15(26-4)8-6-13/h5-8,11,14H,9-10,12H2,1-4H3,(H,22,24,25)/b16-11+,23-17+ |
InChIキー |
HFZAWWOBQBBLGO-XGJDHLGVSA-N |
異性体SMILES |
CC1(C2CCC1(/C(=N/N=C/3\NC(=O)/C(=C\C4=CC=C(C=C4)OC)/S3)/C2)C)C |
正規SMILES |
CC1(C2CCC1(C(=NN=C3NC(=O)C(=CC4=CC=C(C=C4)OC)S3)C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone](/img/structure/B10882059.png)
![methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882063.png)
![2-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}benzaldehyde](/img/structure/B10882065.png)
![2-[1,5-Bis(4-bromophenyl)-1,5-dioxopentan-3-yl]benzoic acid](/img/structure/B10882068.png)

![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-chloro-5-nitrobenzoate](/img/structure/B10882074.png)
![Methyl 4-{3-benzoyl-1-[3-(dibutylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL}benzoate](/img/structure/B10882081.png)


![3-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-5-nitrobenzoic acid](/img/structure/B10882093.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(pyrazin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10882096.png)
![N'-{2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}furan-2-carbohydrazide](/img/structure/B10882102.png)

